molecular formula C17H17N3O4 B2386205 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034349-27-2

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2386205
CAS No.: 2034349-27-2
M. Wt: 327.34
InChI Key: POYCUHLTTXFXKY-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034349-27-2) is a chemical compound with the molecular formula C 17 H 17 N 3 O 4 and a molecular weight of 327.33 g/mol . This molecule is a hybrid structure featuring a benzo[d][1,3]dioxole (piperonyl) carboxamide group linked to a 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline system. This unique architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the exploration of novel heterocyclic compounds . The compound has been referenced in scientific literature concerning the development of new chemical entities and materials science, highlighting its role in advanced research applications . It is offered as a building block for non-human research purposes. Available in various quantities to support your laboratory investigations. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-20-16(21)8-11-6-12(3-4-13(11)19-20)18-17(22)10-2-5-14-15(7-10)24-9-23-14/h2,5,7-8,12H,3-4,6,9H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYCUHLTTXFXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives, it is likely that this compound induces a wide range of molecular and cellular effects.

Biological Activity

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexahydrocinnoline moiety linked to a benzo[d][1,3]dioxole core. The structural formula can be represented as follows:

C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4

This molecular configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins.
  • Antimicrobial Properties : The compound displays significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
  • Anti-inflammatory Effects : Studies have reported that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases.

Anticancer Studies

A series of experiments conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound has an IC50 value in the low micromolar range (approximately 5 µM), indicating potent anticancer activity. The mechanism was primarily attributed to cell cycle arrest at the G2/M phase followed by apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
HeLa5Apoptosis induction
MCF-74.5G2/M phase arrest

Antimicrobial Studies

In antimicrobial assays, the compound was tested against various bacterial strains. It exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

Anti-inflammatory Studies

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction of inflammatory markers compared to the control group.

Comparison with Similar Compounds

Metabolic and Toxicological Profiles

  • In contrast, radioiodinated derivatives like [131I]I-BA52 showed selective uptake in melanoma lesions but required careful dosimetry due to radiotoxicity .

Structural Insights

  • Crystallography: MDC and ADC adopted monoclinic crystal systems (Z = 2 and 4, respectively), with hydrogen-bonding networks stabilizing their amide groups . The target compound’s hexahydrocinnolin ring may introduce conformational rigidity, influencing bioavailability.
  • Spectroscopic Data : MDC’s NMR showed characteristic amide −NH− at 9.00 ppm and methoxy singlet at 3.74 ppm, while FT-IR confirmed carbonyl stretches at 1661 cm⁻¹ . Similar analyses for the target compound would clarify its electronic environment.

Q & A

Q. What in vivo models are optimal for evaluating this compound’s pharmacokinetics and efficacy?

  • Rodent models : Administer via oral gavage (10 mg/kg) and collect plasma samples at 0, 1, 3, 6, 12, 24 h for LC-MS/MS analysis. Calculate AUC, Cmax, and t1/2 .
  • Disease models : Use xenograft mice (e.g., HT-29 colon cancer) to assess tumor growth inhibition and correlate with target engagement biomarkers (e.g., phospho-kinase levels) .

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